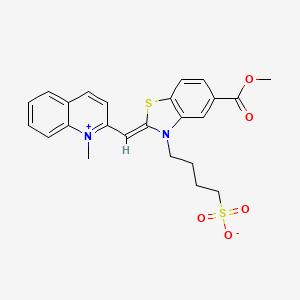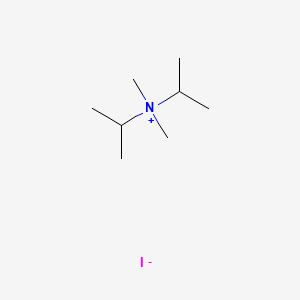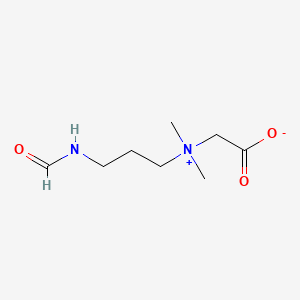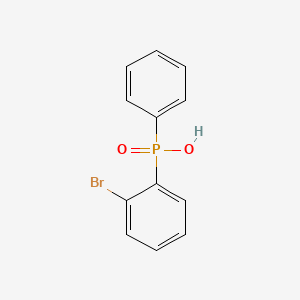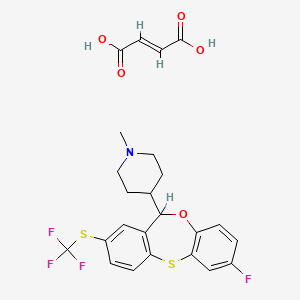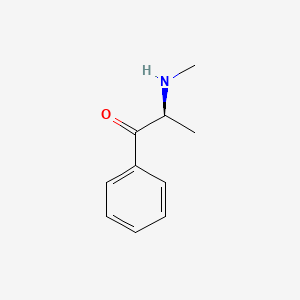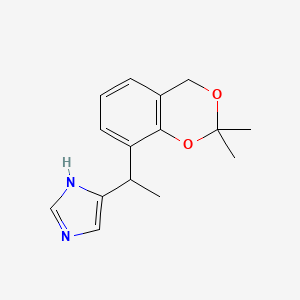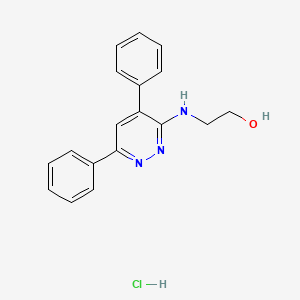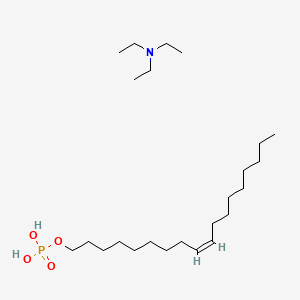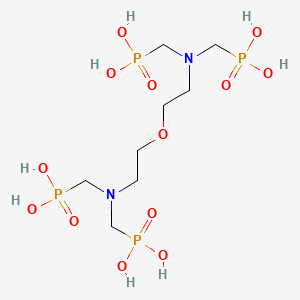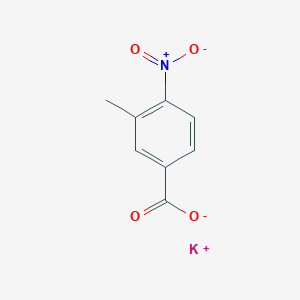
Cadmium carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium carbamodithioate is a chemical compound that has garnered attention due to its unique properties and potential applications. It is a coordination complex where cadmium is bonded to carbamodithioate ligands. These ligands are derived from dithiocarbamic acid and are known for their strong chelating ability, which allows them to form stable complexes with transition metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium carbamodithioate can be synthesized through various methods. One common approach involves the reaction of cadmium salts with dithiocarbamate ligands. For instance, bis((2-morpholinoethyl) carbamodithioate)Cd(II) can be prepared by reacting cadmium chloride with the corresponding dithiocarbamate ligand in an aqueous medium . The reaction is typically carried out at elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The choice of cadmium salts and dithiocarbamate ligands can vary depending on the desired properties of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxidizing agents to form cadmium sulfide and other by-products .
Common Reagents and Conditions:
Oxidation: Reacts with oxidizing agents like hydrogen peroxide.
Reduction: Can be reduced using reducing agents such as sodium borohydride.
Substitution: Undergoes substitution reactions with halogens and other electrophiles.
Major Products:
Oxidation: Cadmium sulfide (CdS)
Reduction: Cadmium metal and dithiocarbamate derivatives
Substitution: Various cadmium halides and substituted dithiocarbamates
Applications De Recherche Scientifique
Cadmium carbamodithioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cadmium carbamodithioate exerts its effects involves its strong chelating ability. The compound can bind to metal ions and biological molecules, altering their structure and function. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and interfere with essential enzymatic processes . The compound’s interaction with molecular targets such as proteins and DNA can lead to various biochemical and physiological effects.
Comparaison Avec Des Composés Similaires
Cadmium carbamodithioate is unique compared to other dithiocarbamate compounds due to its specific coordination with cadmium. Similar compounds include:
Zinc dithiocarbamate: Used as a vulcanization accelerator in the rubber industry.
Copper dithiocarbamate: Known for its fungicidal properties.
Nickel dithiocarbamate: Investigated for its potential anticancer activity.
This compound stands out due to its specific applications in photocatalysis, antimicrobial research, and medical imaging, highlighting its versatility and potential for future developments.
Propriétés
Numéro CAS |
74178-35-1 |
|---|---|
Formule moléculaire |
C2H4CdN2S4 |
Poids moléculaire |
296.8 g/mol |
Nom IUPAC |
cadmium(2+);dicarbamodithioate |
InChI |
InChI=1S/2CH3NS2.Cd/c2*2-1(3)4;/h2*(H3,2,3,4);/q;;+2/p-2 |
Clé InChI |
ZOGWUHADSPTOEI-UHFFFAOYSA-L |
SMILES canonique |
C(=S)(N)[S-].C(=S)(N)[S-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


